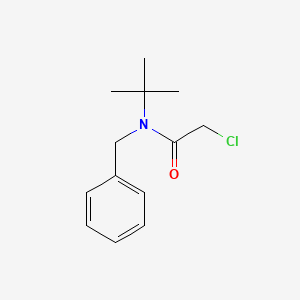

N-benzyl-N-tert-butyl-2-chloroacetamide

Descripción general

Descripción

N-benzyl-N-tert-butyl-2-chloroacetamide: is an organic compound with the molecular formula C12H18ClNO It is a member of the amide family, characterized by the presence of a benzyl group, a tert-butyl group, and a chloroacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-tert-butyl-2-chloroacetamide typically involves the reaction of benzylamine with tert-butyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: N-benzyl-N-tert-butyl-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.

Reduction: The amide group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines can be used under mild to moderate heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amides or esters.

Oxidation: Formation of benzaldehyde or benzoic acid.

Reduction: Formation of the corresponding amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

N-benzyl-N-tert-butyl-2-chloroacetamide has shown promising antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that modifications to the benzyl group can enhance its efficacy against resistant strains of bacteria.

Case Study:

A research team synthesized several derivatives of this compound and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential for further development as antimicrobial agents .

Industrial Applications

2.1 Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, which are critical for creating complex molecules in drug development.

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Nucleophilic substitution | Benznidazole | |

| Acylation | Various amides | |

| Alkylation | Alkylated amines |

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds related to this compound. These compounds have been shown to inhibit oxidative stress and neuronal cell death, which are critical factors in neurodegenerative diseases.

Case Study:

In vitro studies on neuronal cell lines treated with neurotoxic agents revealed that derivatives of this compound significantly reduced cell death and oxidative stress markers. This suggests potential applications in treating conditions such as Alzheimer's disease .

Environmental Applications

4.1 Biodegradation Studies

Research has indicated that this compound can be utilized in environmental applications, particularly in biodegradation processes. Its structure allows for microbial degradation, which can be harnessed for bioremediation efforts.

Table 2: Biodegradation Potential of this compound

Mecanismo De Acción

The mechanism of action of N-benzyl-N-tert-butyl-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparación Con Compuestos Similares

N-tert-Butylbenzylamine: Similar structure but lacks the chloroacetamide moiety.

N-benzyl-2-chloroacetamide: Similar structure but lacks the tert-butyl group.

N-tert-Butyl-2-chloroacetamide: Similar structure but lacks the benzyl group.

Uniqueness: N-benzyl-N-tert-butyl-2-chloroacetamide is unique due to the presence of both the benzyl and tert-butyl groups, which confer distinct chemical and biological properties

Actividad Biológica

N-benzyl-N-tert-butyl-2-chloroacetamide is an organic compound that has garnered attention in biological research due to its potential applications in enzyme inhibition and protein-ligand interactions. This article delves into the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHClN\O

- Molecular Weight : 229.73 g/mol

- Melting Point : 93–96 °C

- Boiling Point : Approximately 367.5 °C at 760 mmHg

The compound features a benzyl group, a tert-butyl group, and a chloroacetamide moiety, which contribute to its reactivity and biological activity. The chloroacetamide portion is particularly significant due to the electron-withdrawing effect of the chlorine atom, which enhances nucleophilic attack in biochemical pathways.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with tert-butyl chloroacetate. This reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, promoting nucleophilic substitution. The conditions usually require heating to encourage product formation, followed by purification through recrystallization or chromatography.

The mechanism of action for this compound primarily involves its role as a substrate in enzyme-catalyzed reactions. The compound can serve as a potential inhibitor in various biochemical pathways, particularly those involving enzyme inhibition. Its structural characteristics allow it to interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes. For instance, studies have shown that compounds with similar structures can act as inhibitors in various enzymatic reactions, which may lead to therapeutic applications in drug development.

Case Studies

- Enzyme Interaction Studies : Research indicates that this compound can participate in enzyme-catalyzed reactions where it may influence the rate of reaction by acting as an inhibitor or substrate.

- Cross-Coupling Reactions : In synthetic chemistry, this compound has been employed as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions, demonstrating its utility beyond biological applications .

- Biochemical Assays : The compound has been utilized in biochemical assays to evaluate its potential as a ligand, showcasing its versatility in both synthetic and biological contexts.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Property/Activity | Details |

|---|---|

| Molecular Weight | 229.73 g/mol |

| Melting Point | 93–96 °C |

| Biological Role | Enzyme inhibitor; potential ligand in biochemical assays |

| Synthetic Applications | Intermediate in organic synthesis; cross-coupling agent |

| Mechanism of Action | Substrate for enzyme reactions; modulator of enzyme activity |

Propiedades

IUPAC Name |

N-benzyl-N-tert-butyl-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-13(2,3)15(12(16)9-14)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQIAOBUBDFSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.